molecular formula C11H11NO3 B1406830 6-(Cyclopent-3-en-1-yloxy)pyridine-2-carboxylic acid CAS No. 1355334-60-9

6-(Cyclopent-3-en-1-yloxy)pyridine-2-carboxylic acid

Cat. No.: B1406830
CAS No.: 1355334-60-9
M. Wt: 205.21 g/mol
InChI Key: OWJNCTAPMJXUSA-UHFFFAOYSA-N
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Description

6-(Cyclopent-3-en-1-yloxy)pyridine-2-carboxylic acid is an organic compound with the molecular formula C11H11NO3 It is a derivative of pyridine, featuring a cyclopentene ring attached to the pyridine ring via an oxygen atom

Scientific Research Applications

6-(Cyclopent-3-en-1-yloxy)pyridine-2-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopent-3-en-1-yloxy)pyridine-2-carboxylic acid typically involves the following steps:

    Formation of the cyclopentene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the cyclopentene ring to the pyridine ring: This step involves the formation of an ether linkage between the cyclopentene ring and the pyridine ring. Common reagents for this step include alkyl halides and bases.

    Carboxylation of the pyridine ring:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopent-3-en-1-yloxy)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the cyclopentene ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents for substitution reactions include halogens, nucleophiles, and electrophiles, depending on the specific reaction conditions.

Major Products Formed

    Oxidation: Products may include ketones, aldehydes, or carboxylic acids.

    Reduction: Products may include alcohols or other reduced forms of the original compound.

    Substitution: Products will vary depending on the substituents introduced during the reaction.

Mechanism of Action

The mechanism of action of 6-(Cyclopent-3-en-1-yloxy)pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(Cyclopent-3-en-1-yloxy)pyridine-2-carboxylic acid: The parent compound with a unique combination of a cyclopentene ring and a pyridine ring.

    6-(Cyclopent-3-en-1-yloxy)pyridine: A similar compound lacking the carboxylic acid group.

    Pyridine-2-carboxylic acid: A simpler compound with only the pyridine ring and carboxylic acid group.

Uniqueness

This compound is unique due to the presence of both the cyclopentene ring and the carboxylic acid group, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-cyclopent-3-en-1-yloxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-11(14)9-6-3-7-10(12-9)15-8-4-1-2-5-8/h1-3,6-8H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJNCTAPMJXUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1OC2=CC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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